3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines
Mechanism of Action
Target of Action
Similar compounds have shown antifungal activity against various pathogenic strains of fungi and activity against mycobacterium tuberculosis h37rv . Therefore, it can be inferred that this compound may also target similar biological entities.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that this compound interacts with its targets, possibly causing changes in their function or structure, leading to the observed antifungal and antitubercular activities .
Biochemical Pathways
Given its potential antifungal and antitubercular activities, it can be inferred that this compound may affect pathways related to these biological processes .
Result of Action
Similar compounds have shown antifungal activity against various pathogenic strains of fungi and activity against mycobacterium tuberculosis h37rv , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antifungal activity by inhibiting the growth of pathogenic fungi . It interacts with enzymes involved in fungal cell wall synthesis, disrupting their function and leading to cell death. Additionally, the compound may bind to specific proteins, altering their conformation and activity, which can affect various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing substrate binding . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, the compound may activate certain signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Exposure to light, heat, or reactive chemicals can lead to its degradation, reducing its efficacy. Long-term exposure to the compound in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activity, without significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome, while doses above this threshold increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, the compound affects the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in the conversion of intermediates, resulting in altered metabolite levels and disrupted cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it inhibits enzymes involved in oxidative phosphorylation, leading to reduced ATP production and increased reactive oxygen species (ROS) generation. The compound’s subcellular localization determines its interaction with target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent oxidation to form the chromeno[8,7-e][1,3]oxazine core. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromeno[8,7-e][1,3]oxazines.
Scientific Research Applications
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-substituted pyrazole derivatives: Known for their antifungal and antitubercular activities.
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: Used in electrocatalysis and industrial applications.
Uniqueness
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one stands out due to its unique chromeno[8,7-e][1,3]oxazine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-28-18-8-6-17(7-9-18)26-12-20-22(30-14-26)11-10-19-23(27)21(13-29-24(19)20)15-2-4-16(25)5-3-15/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXCDJAJHIMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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